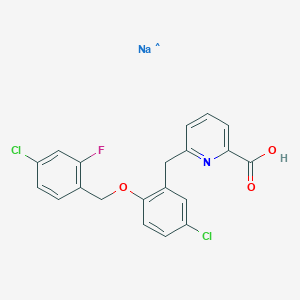
Gsk-269984A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-269984A es un antagonista de molécula pequeña del Receptor 1 de Prostaglandina E2 (EP1). Tiene una fórmula molecular de C20H14Cl2FNNaO3 y un peso molecular de 429,22 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar sus efectos sobre el dolor inflamatorio y otras afecciones relacionadas .
Métodos De Preparación
La síntesis de GSK-269984A implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y los métodos de producción industrial son propietarios y no se divulgan públicamente. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de química orgánica, incluidas reacciones de sustitución nucleófila y condensación .
Análisis De Reacciones Químicas
GSK-269984A experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
GSK-269984A tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las interacciones de las moléculas pequeñas con el Receptor 1 de Prostaglandina E2.
Biología: Se utiliza para investigar el papel del receptor EP1 en varios procesos biológicos, incluida la inflamación y el dolor.
Medicina: Se está estudiando por sus posibles efectos terapéuticos en el tratamiento del dolor inflamatorio y otras afecciones relacionadas.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor EP1.
Mecanismo De Acción
GSK-269984A ejerce sus efectos uniéndose competitivamente al Receptor 1 de Prostaglandina E2 (EP1), bloqueando así la acción de la prostaglandina E2. Esta inhibición conduce a una reducción del dolor inflamatorio y otros síntomas relacionados. Los objetivos moleculares y las vías implicadas incluyen el receptor EP1 y las vías de señalización posteriores que median el dolor y la inflamación .
Comparación Con Compuestos Similares
GSK-269984A es único en su alta afinidad y selectividad por el receptor EP1. Los compuestos similares incluyen:
GSK-269962A: Un inhibidor de Rho quinasa con afinidad tanto por ROCK1 como por ROCK2.
GSK-269984B: Otro antagonista del receptor EP1 con propiedades químicas ligeramente diferentes.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus objetivos específicos y aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H14Cl2FNNaO3 |
|---|---|
Peso molecular |
429.2 g/mol |
InChI |
InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26); |
Clave InChI |
JZFSUUQDZSQOHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


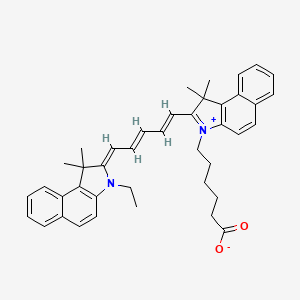
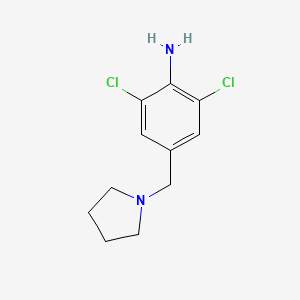
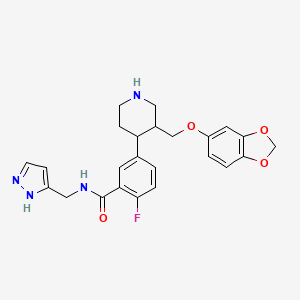
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

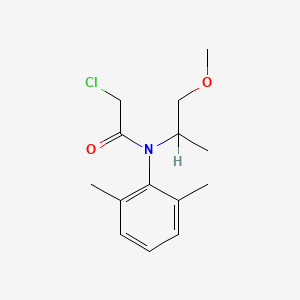
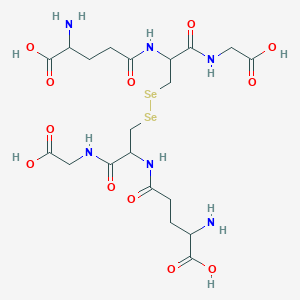
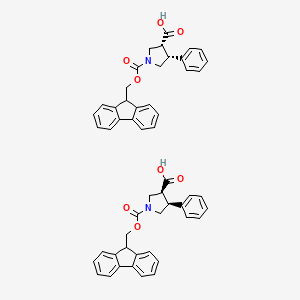
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
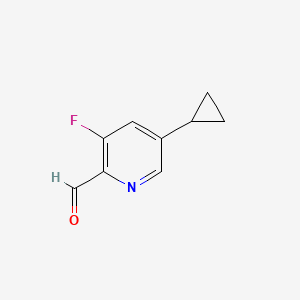
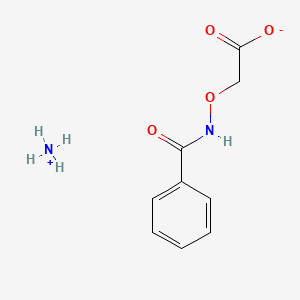
![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
